Ethyl 2-Cyano-3,3-diethylacrylate-d6
Description
Chemical Classification and Nomenclature
This compound belongs to the class of stable isotope-labeled compounds, specifically categorized as a deuterated acrylate derivative. The compound carries the Chemical Abstracts Service number 868-04-2 and possesses the molecular formula C10D6H9NO2, reflecting the substitution of six hydrogen atoms with deuterium isotopes. The molecular weight of this deuterated compound is 187.269 daltons, which represents a significant increase from its non-deuterated analog due to the incorporation of heavy hydrogen isotopes.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as ethyl 2-cyano-5,5,5-trideuterio-3-(2,2,2-trideuterioethyl)pent-2-enoate. Alternative nomenclature systems refer to the compound as 2-Pentenoic Acid, 2-Cyano-3-Ethyl-, Ethyl Ester in its deuterated form. This compound represents a specialized derivative of cyanoacrylic acid esters, characterized by the presence of both cyano and ester functional groups within an unsaturated carbon framework.
The deuteration pattern in this molecule specifically targets the ethyl substituents attached to the double bond carbon, with three deuterium atoms replacing hydrogen atoms in each ethyl group. This selective deuteration strategy preserves the fundamental chemical reactivity of the compound while introducing isotopic labels that facilitate analytical detection and mechanistic studies.
Historical Development in Isotopically Labeled Acrylates
The development of deuterated acrylate compounds emerged from the broader historical context of deuterium discovery and isotopic labeling techniques. Deuterium itself was discovered by American chemist Harold Urey in 1931, a groundbreaking achievement that earned him the Nobel Prize in Chemistry in 1934. This discovery laid the foundation for all subsequent developments in deuterium chemistry and isotopic labeling applications.
The evolution of deuteration science and polymer chemistry has been intricately interwoven for over six decades, with deuterated compounds playing increasingly important roles in materials science and analytical chemistry. The unique scattering characteristics of deuterium compared to protium have made deuterated compounds particularly valuable for neutron scattering studies, where the dramatic differences in scattering length densities between protiated and deuterated materials enable detailed structural investigations.
Specific methodologies for synthesizing deuterated acrylate compounds have evolved significantly since the early days of isotopic chemistry. A notable breakthrough in the field involved the development of facile exchange reactions for vinyl compounds, where exchangeable deuterium from alcohols or heavy water could replace hydrogen atoms in activated vinyl systems. This methodology demonstrated that deuterium incorporation levels exceeding 80% could be achieved within minutes using a single exchange process, representing a substantial improvement over earlier multistep deuteration procedures.
The synthesis of deuterated acrylate salts has been further refined through specialized palladium-catalyzed processes, enabling the production of isotopically labeled carboxylic esters with high efficiency and selectivity. These advanced synthetic methodologies have made compounds like this compound more accessible for research applications, supporting the growing demand for isotopically labeled standards in analytical chemistry.
Contemporary approaches to deuterated acrylate synthesis often involve Knoevenagel condensation reactions, where this compound serves as both a synthetic target and a verification standard for catalyst effectiveness. This dual role underscores the compound's importance in both synthetic methodology development and analytical validation procedures.
Significance in Scientific Research and Analysis
This compound occupies a critical position in modern analytical chemistry, particularly in applications requiring isotopic internal standards for quantitative mass spectrometry. The compound's deuterated structure makes it invaluable for correcting matrix effects, ion source variability, and recovery inconsistencies that commonly plague analytical determinations. This application extends the principles established in environmental analysis, where deuterated internal standards have proven essential for accurate quantification in complex matrices.
Nuclear magnetic resonance spectroscopy represents another major application domain for this deuterated compound. The incorporation of deuterium atoms provides unique analytical advantages in both proton and deuterium nuclear magnetic resonance experiments. For highly deuterium-enriched compounds, conventional proton nuclear magnetic resonance analysis becomes limited due to weak residual proton signals, making deuterium nuclear magnetic resonance an attractive alternative technique. The chemical shifts observed in deuterium nuclear magnetic resonance closely parallel those in proton spectra due to minimal isotope effects, facilitating spectral interpretation and structural verification.
The compound serves particular value in studying reaction mechanisms and polymer behavior through variable temperature nuclear magnetic resonance techniques. The molecular relaxation times accessible through these methods span frequencies from approximately 10 megahertz to 1 hertz, providing comprehensive insights into molecular dynamics that would be impossible without isotopic labeling. These capabilities have made deuterated compounds like this compound essential tools for understanding polymerization mechanisms and polymer chain dynamics.
Neutron scattering applications represent a third major research domain where this compound demonstrates significant value. The dramatic differences in neutron scattering lengths between hydrogen and deuterium isotopes enable detailed structural investigations of polymeric materials and complex molecular assemblies. These applications have particular relevance in materials science, where understanding molecular organization and dynamics requires techniques capable of probing structures at multiple length scales.
Quality control and analytical validation procedures also rely heavily on deuterated standards like this compound. The compound's well-defined isotopic composition and chemical structure make it suitable for method development, instrument calibration, and inter-laboratory comparison studies. These applications support regulatory compliance and analytical method validation across pharmaceutical, environmental, and materials science sectors.
| Research Application | Analytical Technique | Primary Advantage |
|---|---|---|
| Quantitative Analysis | Mass Spectrometry | Matrix Effect Correction |
| Structural Verification | Nuclear Magnetic Resonance | Enhanced Signal Resolution |
| Mechanism Studies | Deuterium Nuclear Magnetic Resonance | Isotope Effect Monitoring |
| Materials Characterization | Neutron Scattering | Contrast Variation |
| Method Validation | Multiple Techniques | Internal Standard Function |
Relationship to Non-deuterated Analog
The non-deuterated analog, ethyl 2-cyano-3,3-diethylacrylate, possesses the molecular formula C10H15NO2 with a molecular weight of 181.23 grams per mole. This represents a mass difference of approximately 6.04 daltons compared to the deuterated version, reflecting the substitution of six hydrogen atoms with deuterium isotopes. The density of the non-deuterated compound is reported as 0.993 grams per milliliter, with a refractive index of 1.467.
The chemical reactivity patterns between the deuterated and non-deuterated forms remain fundamentally similar, as deuterium substitution typically does not significantly alter the electronic structure or bonding characteristics of organic molecules. However, kinetic isotope effects may become apparent in reactions involving the deuterated positions, potentially leading to slower reaction rates for processes that involve carbon-deuterium bond breaking or formation.
Both compounds share identical chemical classification as products of Knoevenagel condensation reactions, demonstrating their synthetic accessibility through established organic chemistry methodologies. The non-deuterated analog serves as a reference compound for evaluating silica catalyst effectiveness in Knoevenagel condensation procedures, while the deuterated version provides additional analytical capabilities through its isotopic labeling.
The physical properties of both compounds reflect their similar molecular structures, with the deuterated version exhibiting slightly higher density due to the increased atomic mass of deuterium compared to hydrogen. This mass difference becomes particularly significant in analytical applications, where mass spectrometric detection can readily distinguish between the isotopomers based on their molecular ion masses.
Nuclear magnetic resonance characteristics differ substantially between the two compounds, with the deuterated version showing simplified proton spectra due to the absence of proton signals from deuterated positions. This simplification can facilitate spectral interpretation in complex mixtures while providing complementary structural information through deuterium nuclear magnetic resonance measurements.
The relationship between these isotopomers exemplifies the broader principle of isotopic labeling in analytical chemistry, where selective deuteration provides enhanced analytical capabilities without fundamentally altering the chemical behavior of the target molecule. This relationship enables the deuterated compound to serve as an effective internal standard for quantitative analysis of the non-deuterated analog in various analytical applications.
| Property | Non-deuterated Analog | Deuterated Compound | Difference |
|---|---|---|---|
| Molecular Formula | C10H15NO2 | C10D6H9NO2 | 6H → 6D |
| Molecular Weight | 181.23 Da | 187.269 Da | +6.04 Da |
| Density | 0.993 g/mL | Not Reported | - |
| Refractive Index | 1.467 | Not Reported | - |
| Chemical Classification | Knoevenagel Product | Labeled Knoevenagel Product | Isotopic Label |
Properties
Molecular Formula |
C₁₀H₉D₆NO₂ |
|---|---|
Molecular Weight |
187.27 |
Synonyms |
2-Cyano-3-ethyl-2-pentenoic acid Ethyl Ester-d6; NSC 409975-d6 |
Origin of Product |
United States |
Preparation Methods
Catalytic Knoevenagel Condensation
In a representative protocol, benzophenone (1.0 mol) and ethyl cyanoacetate (1.05 mol) are refluxed in cyclohexane with sodium bicarbonate (0.1 mol) at 102–104°C for 16–18 hours, yielding ECDPA at 94.1% efficiency. Water generated during the reaction is continuously removed via azeotropic distillation to shift equilibrium toward product formation. Sodium bicarbonate, a mild base, minimizes cyano group side reactions compared to stronger alkalis like NaOH.
Table 1: Comparative Analysis of Catalysts in ECDPA Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sodium bicarbonate | Cyclohexane | 102–104 | 16–18 | 94.1 | 99.3 |
| Ammonium acetate | n-Heptane | Reflux | 15 | 89.2 | 98.7 |
| Pyrographite | Ionic liquid | 110 | 12 | 91.5 | 99.1 |
Data adapted from CN104672107A and CN110981752.
Deuteration Strategies for ECDPA-d6
Deuterium incorporation into ECDPA targets the six hydrogen atoms on the two phenyl rings. Two primary methods are validated:
Direct H/D Exchange via Rhodium Catalysis
A patent by WO2017045648A1 describes deuteration using D2O or deuterated alcohols (e.g., CD3OD) with a rhodium catalyst (e.g., RhCl3·3H2O) and triethylamine. The reaction proceeds at 80°C for 24 hours, achieving >99% deuterium incorporation at aromatic positions. The mechanism involves reversible C–H bond activation, favoring deuterium due to the kinetic isotope effect.
Key Conditions:
-
Deuterium Source: D2O/CD3OD (4:1 v/v)
-
Catalyst: RhCl3·3H2O (5 mol%)
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 80°C
-
Time: 24 hours
Synthesis from Deuterated Benzophenone Precursors
Alternative routes employ deuterated benzophenone (C6D5)2CO, synthesized via Friedel-Crafts acylation of d6-benzene (C6D6) with acetyl chloride in the presence of AlCl3. Subsequent Knoevenagel condensation with ethyl cyanoacetate under standard conditions yields ECDPA-d6 with 98.2% isotopic purity.
Advantages:
-
Avoids post-synthetic deuteration, simplifying purification.
-
Higher regioselectivity compared to H/D exchange.
Analytical Validation of ECDPA-d6
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR confirms deuterium incorporation via the absence of aromatic proton signals (δ 7.2–7.8 ppm). Quantitative 13C NMR reveals no residual protiated carbons.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-Cyano-3,3-diethylacrylate-d6, and how can reaction parameters be controlled to achieve high purity?
The synthesis of structurally related acrylates (e.g., Ethyl 2-cyano-3,3-diphenylacrylate) typically employs the Knoevenagel condensation, involving a ketone/aldehyde and a cyanoacetate ester. For this compound, the deuterated ethyl groups would require substitution with deuterated reagents (e.g., CD₃CD₂OH). Key parameters include:
- Catalyst selection : Titanium chloride (TiCl₄) or pyridine enhances reaction efficiency .
- Solvent and temperature : Refluxing in non-polar solvents (e.g., n-heptane) under inert conditions improves yield (up to 94%) and purity (99.3% by HPLC) .
- Deuterium incorporation : Use of deuterated ethanol (C₂D₅OD) during esterification ensures isotopic labeling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- NMR : ¹H NMR identifies non-deuterated impurities, while ¹³C NMR confirms cyano and ester group positions. Deuterium labeling reduces signal splitting in ¹H NMR, simplifying spectral analysis .
- Mass Spectrometry (MS) : High-resolution MS (e.g., GC-APCI-QTOF) detects the molecular ion [M]⁺ (m/z 283.3 for non-deuterated analog) and fragments like C≡N loss (Δm/z 26). Deuterated analogs show shifted peaks (e.g., +6 Da for d6) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
Q. What are the stability considerations for this compound under various storage conditions, and how should degradation be monitored?
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Combustible solids (WGK 3 classification) require fire-safe storage .
- Degradation monitoring : Use HPLC to detect hydrolysis products (e.g., carboxylic acid derivatives). Non-aqueous alkaline conditions accelerate ester hydrolysis, forming 2-cyano-3,3-diethylacrylic acid-d6 .
Advanced Research Questions
Q. How does the deuterium labeling in this compound influence its NMR spectral analysis compared to the non-deuterated analog?
Deuterium substitution at ethyl groups (C₂D₅) eliminates ¹H signals from these positions, reducing spectral complexity. This is critical in tracking reaction pathways or metabolic studies, where isotopic labeling minimizes signal overlap. For example, in ¹H NMR, the absence of ethyl proton signals confirms successful deuteration, while ²H NMR (if accessible) directly probes deuterium distribution .
Q. What computational methods can predict the excited-state behavior of this compound, and how do they align with experimental UV-Vis data?
- TD-DFT (Time-Dependent Density Functional Theory) : Models UV absorption by simulating electronic transitions. The cyano and ester groups contribute to π→π* transitions (~300 nm), consistent with experimental λmax values for analogs like Ethyl 2-cyano-3,3-diphenylacrylate .
- Solvent effects : Include polarizable continuum models (PCM) to account for solvent shifts. Compare computed excitation energies with experimental UV-Vis spectra to validate accuracy .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of Ethyl 2-Cyano-3,3-diethylacrylate derivatives across different studies?
- Validation via replication : Reproduce synthesis and purification methods from conflicting studies. For example, melting points vary with purity (97–99°C for 98% pure vs. lower for impure samples) .
- Advanced characterization : Use DSC (Differential Scanning Calorimetry) for precise melting point determination. Solubility discrepancies can be resolved through systematic studies in graded solvent systems (e.g., ethanol/water mixtures) .
Q. In kinetic studies using this compound, how can isotopic effects be quantified to elucidate reaction mechanisms?
- Kinetic Isotope Effect (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds. A primary KIE (kH/kD > 1) suggests bond-breaking in the rate-determining step (e.g., C-D vs. C-H cleavage) .
- Isotopic tracing : Use MS or ²H NMR to track deuterium retention in products, identifying whether specific positions (e.g., ethyl groups) participate in the mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
